2-[(4-methoxybenzyl)thio]-5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazole
Overview
Description
2-[(4-methoxybenzyl)thio]-5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
The mechanism of action of 2-[(4-methoxybenzyl)thio]-5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazole is not fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting the activity of certain enzymes or by interacting with specific receptors.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. This compound has been found to inhibit the growth of certain bacterial and fungal strains. It has also been shown to induce apoptosis in cancer cells and reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(4-methoxybenzyl)thio]-5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazole in lab experiments include its potential as a fluorescent probe for the detection of metal ions and its ability to inhibit the growth of certain microorganisms. However, the limitations of using this compound include its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 2-[(4-methoxybenzyl)thio]-5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazole. These include further studies on its mechanism of action, its potential use as a therapeutic agent for various diseases, and its development as a fluorescent probe for the detection of metal ions. Additionally, studies could be conducted to evaluate the potential toxicity of this compound and to develop methods for improving its solubility in water.
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using different methods and has been studied extensively for its potential applications in various fields. While there are limitations to its use in lab experiments, the potential benefits of this compound make it a promising area of research for the future.
Scientific Research Applications
2-[(4-methoxybenzyl)thio]-5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazole has been studied for its potential applications in various fields of scientific research. This compound has been found to exhibit antimicrobial, anticancer, and anti-inflammatory properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]-5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS3/c1-24-18-11-9-15(10-12-18)13-25-20-22-23-21(27-20)26-14-17-7-4-6-16-5-2-3-8-19(16)17/h2-12H,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDIFJQBISZARF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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